Cas no 67227-56-9 (6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol)

67227-56-9 structure
Nom du produit:6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol Propriétés chimiques et physiques
Nom et identifiant
-
- Fenoldopam
- Fenoldopam hydrochloride
- FENOLDOPAM MESYLATE
- SKF 82526
- (r)-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1h-3
- 2,3,4,5-tetrahydro-6-chloro-7,8-dihydroxy-1-(4-hydroxyphenyl)-1H-3-benzoazepine
- 6-CHLORO-2,3,4,5-TETRAHYDRO-1-(4-HYDROXYPHENYL)-1H-3-BENZAZEPINE-7,8-DIOL MESYLATE
- 6-chloro-7,8-dihydroxy-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
- 6-chloro-7,8-dihydroxy-1-(p-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
- Corlopam
- CORLOPAM MESYLATE
- SKF-82526
- (R)-6-Chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol
- 6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
- AB00698256-13
- HY-B0735
- Biomol-NT_000042
- L000254
- Q2357007
- PDSP2_001645
- 9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;mesylic acid
- INU8H2KAWG
- SCHEMBL13287212
- DTXCID8023896
- HMS3715H14
- SK&F-82526
- DTXSID0043896
- NCGC00015444-06
- HMS3742O09
- FENOLDOPAM [MI]
- 9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
- SK-82526
- NS00014332
- AB00698256_16
- CHEMBL588
- Fenoldopam [INN:BAN]
- SCHEMBL34250
- C01CA19
- CCG-204646
- 1092382-99-4
- GTPL939
- SK-82526-J
- Carlacor
- 67227-56-9
- NCGC00015444-03
- BRD-A50684349-001-01-5
- BPBio1_001265
- CHEBI:5002
- BRD-A50684349-003-01-1
- Fenoldopam (INN)
- UNII-INU8H2KAWG
- FENOLDOPAM [INN]
- SDCCGSBI-0050539.P002
- MLS001401388
- DB00800
- NCGC00025246-03
- SMR000469190
- cid_49659
- AB00698256-15
- CAS-67227-56-9
- 9-chloranyl-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid
- Fenoldopamum
- C07693
- 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-
- Carlacor (TN)
- NCGC00015444-07
- NCGC00025246-02
- FENOLDOPAM [VANDF]
- FT-0641107
- FENOLDOPAM [WHO-DD]
- Tox21_110152
- D07946
- AKOS015906543
- Fenoldopamum [Latin]
- BDBM60917
- HMS2090G16
- PDSP1_001661
- Fenoldopamum (Latin)
- NCGC00015444-17
- Lopac0_000556
- NCGC00015444-04
- NCGC00015444-05
- Tox21_110152_1
- EN300-119508
- DB-054998
- BRD-A50684349-003-02-9
- BRD-A50684349-066-11-7
-
- MDL: MFCD00865806
- Piscine à noyau: 1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2/t13-/m1/s1
- La clé Inchi: TVURRHSHRRELCG-UHFFFAOYSA-N
- Sourire: OC1=C(O)C=C2C(C3=CC=C(O)C=C3)CNCCC2=C1Cl
Propriétés calculées
- Qualité précise: 305.08200
- Masse isotopique unique: 305.081871
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 1
- Complexité: 348
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Surface topologique des pôles: 72.7
- Le xlogp3: Rien du tout
- Nombre d'tautomères: 202
Propriétés expérimentales
- Dense: 1.38
- Point de fusion: 210-214°C
- Point d'ébullition: 522.6±50.0°C at 760 mmHg
- Point d'éclair: 269.9 °C
- Solubilité: DMSO: >12 mg/mL
- Le PSA: 72.72000
- Le LogP: 3.06320
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol Informations de sécurité
- Mot signal:Danger
- Description des dangers: H302; H317; H319; H334
- Déclaration d'avertissement: P261; P264; P270; P272; P280; P285; P301+P312; P302+P352; P304+P341; P305+P351+P338; P321; P330; P333+P313; P337+P313; P342+P311; P363; P501
- Wgk Allemagne:3
- Code de catégorie de danger: R22;R36;R42/43
- Instructions de sécurité: S22-S26-S36/37/39
-
Identification des marchandises dangereuses:
- Conditions de stockage:Please store the product under the recommended conditions in the Certificate of Analysis.
- Terminologie du risque:R22; R36; R42/43
- Durée de la sécurité:S22;S26;S36/37/39
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-119508-0.05g |
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
67227-56-9 | 0.05g |
$251.0 | 2023-02-18 | ||
Enamine | EN300-119508-0.5g |
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
67227-56-9 | 0.5g |
$840.0 | 2023-02-18 | ||
eNovation Chemicals LLC | Y1261647-10mg |
Fenoldopam hydrochloride |
67227-56-9 | 98%(HPLC)powder | 10mg |
$265 | 2024-06-07 | |
Enamine | EBC-26557-30mg |
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
67227-56-9 | 90.0% | 30mg |
$121.0 | 2023-10-03 | |
1PlusChem | 1P005QJZ-10mg |
Fenoldopam hydrochloride |
67227-56-9 | 98% (HPLC) powder | 10mg |
$165.00 | 2025-02-21 | |
Enamine | EBC-26557-5mg |
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
67227-56-9 | 90.0% | 5mg |
$67.0 | 2023-10-03 | |
A2B Chem LLC | AC66895-10mg |
Fenoldopam hydrochloride |
67227-56-9 | 98 | 10mg |
$99.00 | 2024-04-19 | |
Enamine | EBC-26557-25mg |
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
67227-56-9 | 90.0% | 25mg |
$113.0 | 2023-10-03 | |
eNovation Chemicals LLC | Y1261647-25mg |
Fenoldopam hydrochloride |
67227-56-9 | 98%(HPLC)powder | 25mg |
$485 | 2025-02-20 | |
eNovation Chemicals LLC | Y1261647-10mg |
Fenoldopam hydrochloride |
67227-56-9 | 98%(HPLC)powder | 10mg |
$265 | 2025-02-20 |
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol Littérature connexe
-
Xiao-Yu Zhang,Yin Wei,Min Shi Org. Biomol. Chem. 2017 15 9616
-
Sunliang Cui,Yan Zhang,Dahai Wang,Qifan Wu Chem. Sci. 2013 4 3912
-
3. Chiral discrimination in capillary electrophoresis using novel anionic surfactants related to cysteineVern de Biasi,John Senior,Janusz A. Zukowski,R. Curtis Haltiwanger,Drake S. Eggleston,Patrick Camilleri J. Chem. Soc. Chem. Commun. 1995 1575
-
Qingzhi Zhang,Agnieszka Kulczynska,David J. Webb,Ian L. Megson,Nigel P. Botting Chem. Commun. 2013 49 1389
-
D. M. Wallworth,T. E. Beesley,D. W. Armstrong,Robin Whelpton,Dennis G. Buckley,Jeffrey J. Richards,Michael L. Webb,David M. Goodall,Melanie J. Riley,Zecai Wu,Ian D. Wilson,Gaoyuan Liu,David M. Goodall,John S. Loran Anal. Proc. 1992 29 247
67227-56-9 (6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol) Produits connexes
- 2171952-39-7(1-(1-methoxybutan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol)
- 1896411-03-2(3-2-(pyrrolidin-1-yl)phenylpropan-1-ol)
- 514182-43-5(N-4-(difluoromethoxy)phenyl-2-(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylacetamide)
- 126422-58-0(Bis-propargyl-PEG3)
- 189281-61-6(2,5-Difluoropyridin-4-amine)
- 1805354-94-2(4-Cyano-2-(difluoromethyl)-5-fluoropyridine-3-acetic acid)
- 177750-13-9(Acetamide, N-[1-(4-fluorophenyl)ethenyl]-)
- 1483767-66-3(1-benzyl-3-methyl-azetidin-3-ol)
- 898375-24-1(N-2-(furan-2-yl)ethyl-N'-(2-methoxyphenyl)ethanediamide)
- 1111849-91-2(6-chloro-N-[(3-chlorophenyl)methyl]-2-methylpyrimidin-4-amine)
Fournisseurs recommandés
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot

Hubei Henglvyuan Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot